molecular formula C20H17N5O B11681470 N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11681470
M. Wt: 343.4 g/mol
InChI Key: FTURORQJMPESRY-CIAFOILYSA-N
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Description

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .

Chemical Reactions Analysis

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrazole rings, using reagents such as halogens or alkylating agents.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures under specific conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical studies.

    Medicine: The compound has been investigated for its anti-inflammatory, analgesic, and anticancer properties, showing promising results in preclinical studies.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can be compared with other indole derivatives, such as:

    2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: Similar in structure but with different substituents, leading to variations in biological activity.

    N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another indole derivative with a different substitution pattern, affecting its chemical and biological properties.

    N-[5’-methyl-3’-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine: An isoxazole-based compound with similar applications but different structural features.

Properties

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H17N5O/c1-13-16(15-9-5-6-10-17(15)22-13)12-21-25-20(26)19-11-18(23-24-19)14-7-3-2-4-8-14/h2-12,22H,1H3,(H,23,24)(H,25,26)/b21-12+

InChI Key

FTURORQJMPESRY-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4

Origin of Product

United States

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